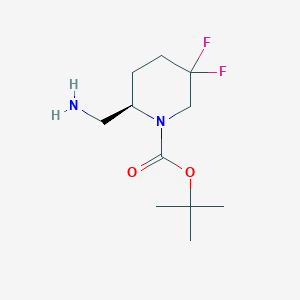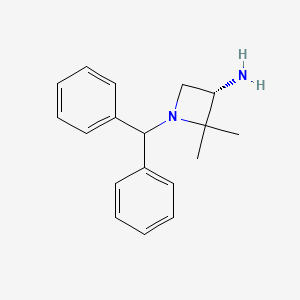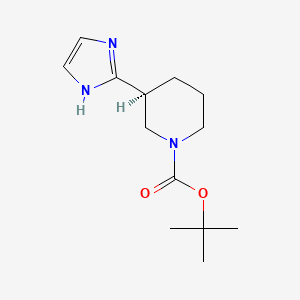
(S)-tert-butyl 2-acetylmorpholine-4-carboxylate
描述
(S)-tert-Butyl 2-acetylmorpholine-4-carboxylate is a chiral compound with a morpholine ring substituted at the 2-position with an acetyl group and at the 4-position with a carboxylate group. The tert-butyl group is attached to the carboxylate, providing steric hindrance and influencing the compound’s reactivity and solubility. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 2-acetylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate acid catalyst.
Acetylation: The morpholine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Carboxylation: The acetylated morpholine is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to introduce the tert-butyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the stoichiometry of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the acetyl group can yield alcohol derivatives.
Substitution: The tert-butyl group can be substituted under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
科学研究应用
(S)-tert-Butyl 2-acetylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (S)-tert-butyl 2-acetylmorpholine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The acetyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
tert-Butyl 2-acetylmorpholine-4-carboxylate (racemic mixture): Lacks the chirality of the (S)-enantiomer.
tert-Butyl 2-acetylpiperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
tert-Butyl 2-acetylmorpholine-4-carboxamide: Contains a carboxamide group instead of a carboxylate group.
Uniqueness: (S)-tert-Butyl 2-acetylmorpholine-4-carboxylate is unique due to its chiral nature, which can impart specific biological activities and interactions. The presence of the tert-butyl group also influences its chemical reactivity and solubility, distinguishing it from similar compounds.
属性
IUPAC Name |
tert-butyl (2S)-2-acetylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUFWUIUVLJYDF-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CN(CCO1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(3R)-2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B8220305.png)
![tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B8220315.png)
![tert-butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate](/img/structure/B8220325.png)


![methyl (3S)-1-tert-butyl-2-oxo-3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B8220350.png)






